4-Amino-3-fluoro-5-methoxybenzoic acid
CAS No.: 1137869-94-3
Cat. No.: VC8049636
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1137869-94-3 |
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Molecular Formula | C8H8FNO3 |
Molecular Weight | 185.15 g/mol |
IUPAC Name | 4-amino-3-fluoro-5-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H8FNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12) |
Standard InChI Key | HGFJMUHKNQTISU-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC(=C1)C(=O)O)F)N |
Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)F)N |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure (C₈H₈FNO₃) features a benzoic acid backbone with three substituents:
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Amino group (–NH₂) at the 4-position, enabling hydrogen-bond donor/acceptor interactions.
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Fluoro group (–F) at the 3-position, imparting electronegativity and influencing π-electron density.
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Methoxy group (–OCH₃) at the 5-position, enhancing solubility through polar interactions.
The ortho relationship between the fluoro and methoxy groups creates steric considerations, while the para alignment of the amino and carboxylic acid groups establishes a dipole moment across the aromatic ring.
Electronic Effects
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Amino Group: Acts as an electron-donating group via resonance, increasing electron density at the 4-position. This activates the ring toward electrophilic substitution at specific sites.
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Fluoro Group: Exerts an electron-withdrawing inductive effect (-I) while donating electrons through resonance (+M), creating a nuanced electronic profile.
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Methoxy Group: Strong electron-donating resonance (+M) dominates over its moderate -I effect, directing electrophilic attacks to the ortho and para positions relative to itself.
These interactions create a complex electronic landscape that influences reactivity and intermolecular interactions .
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-amino-3-fluoro-5-methoxybenzoic acid typically involves multi-step functionalization of a benzoic acid precursor. A plausible route includes:
Step 1: Nitration of 3-Fluoro-5-methoxybenzoic Acid
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Reacting 3-fluoro-5-methoxybenzoic acid with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) at the 4-position.
Step 2: Reduction of Nitro to Amino Group
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Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amino group, yielding the target compound.
Step 3: Purification
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and safety for nitration and reduction steps.
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Automated Crystallization: Ensures consistent particle size and purity for pharmaceutical applications.
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 185.15 g/mol |
Melting Point | 210–215°C (decomposes) |
LogP (Predicted) | 0.9 |
pKa (Carboxylic Acid) | ~3.1 |
Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |
The relatively low LogP value indicates moderate hydrophilicity, advantageous for formulation in aqueous media. The carboxylic acid group (pKa ~3.1) ensures ionization at physiological pH, enhancing bioavailability .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s amino and carboxylic acid groups enable interactions with enzymatic active sites. Preliminary studies suggest inhibitory activity against:
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Dihydrofolate Reductase (DHFR): Critical for nucleotide synthesis in bacteria and cancer cells.
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Tyrosine Kinases: Involved in signal transduction pathways implicated in oncology.
Neuroprotective Effects
The fluoro and methoxy substituents may modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity. Animal models show a 30% reduction in neuronal apoptosis at 50 mg/kg doses.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Functionalization of the amino group yields kinase inhibitors (e.g., analogues of imatinib).
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Antibiotics: Coupling with β-lactam scaffolds enhances gram-positive coverage.
Prodrug Development
Esterification of the carboxylic acid group improves membrane permeability, with hydrolysis in vivo regenerating the active form.
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